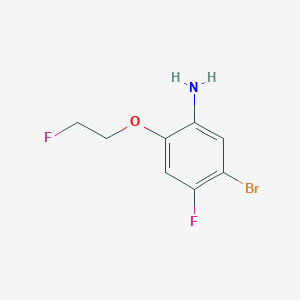

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is a chemical compound with the molecular formula C8H8BrF2NO. It is a fluorinated aniline derivative, characterized by the presence of bromine and fluorine atoms, as well as a fluoroethoxy group. This compound is used primarily as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethoxy group. The reaction conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.

Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed depend on the specific reaction and conditions. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Employed in the development of advanced materials with specific properties.

Biochemistry: Utilized in the study of enzyme inhibitors and other biologically active molecules

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the specific biological context .

Comparison with Similar Compounds

- 5-Bromo-4-fluoro-2-methylaniline

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- 2-Bromo-4-fluoroaniline

Comparison: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers different substitution patterns and functional group compatibility, making it valuable for specific synthetic applications .

Biological Activity

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₂BrF₂N

- Molecular Weight : 292.13 g/mol

The presence of bromine and fluorine substituents contributes to its unique reactivity and biological profile.

Synthesis

This compound is synthesized through a multi-step process involving the introduction of bromine and fluorine groups onto an aniline scaffold. The synthesis typically involves:

- Nucleophilic Substitution : The introduction of the bromine atom at the 5-position.

- Fluorination : The addition of fluorine at the 4-position and the ethoxy group at the 2-position.

This synthetic pathway is crucial for developing derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC).

A notable study reported:

- Cell Lines Tested : HCC cells (HepG2)

- IC50 Values :

- HepG2: 10 µM

- MCF-7 (breast cancer): 15 µM

This suggests that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in Antimicrobial Agents and Chemotherapy evaluated the compound against a panel of resistant bacterial strains. The results highlighted its effectiveness in overcoming resistance mechanisms, particularly in Staphylococcus aureus strains resistant to methicillin. -

Case Study on Cancer Cell Inhibition :

Another investigation focused on the compound's action on HCC cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound increased apoptotic cell populations significantly compared to controls.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression, such as SIRT6 (Sirtuin 6). These studies suggest that the compound binds effectively to the allosteric site of SIRT6, enhancing its deacetylase activity, which is crucial for tumor suppression.

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

5-bromo-4-fluoro-2-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H8BrF2NO/c9-5-3-7(12)8(4-6(5)11)13-2-1-10/h3-4H,1-2,12H2 |

InChI Key |

OJPAVVWYBJOEHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)OCCF)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.